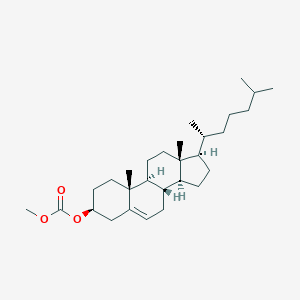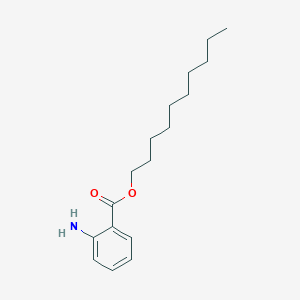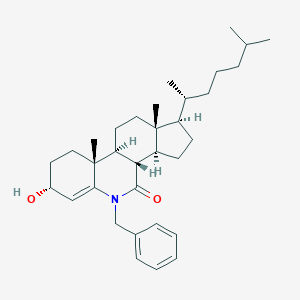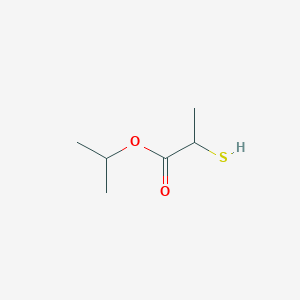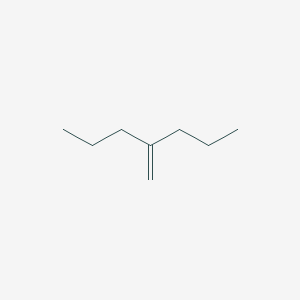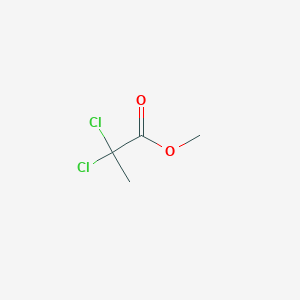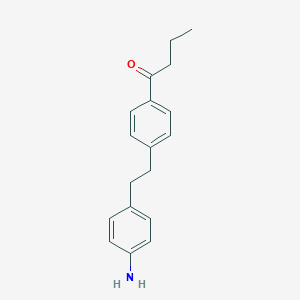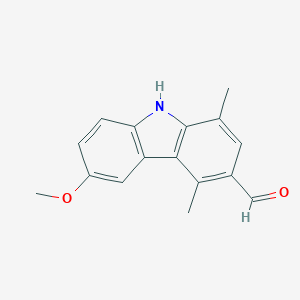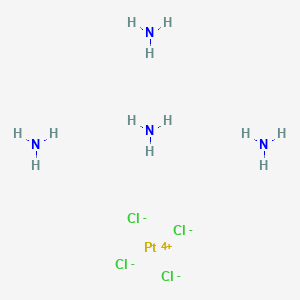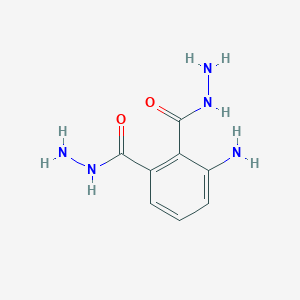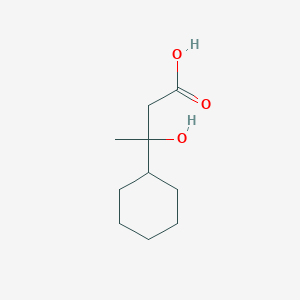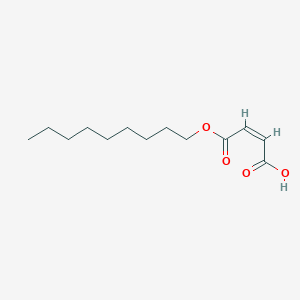
(Z)-4-nonoxy-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-nonoxy-4-oxobut-2-enoic acid, also known as NOB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NOB is a member of the α,β-unsaturated ketone family and possesses a unique structure that makes it a promising candidate for research.
Mécanisme D'action
(Z)-4-nonoxy-4-oxobut-2-enoic acid exerts its biological effects through the Michael addition reaction with nucleophiles, such as thiols and amines. This reaction leads to the formation of covalent adducts that modify the function of the target molecule. For example, (Z)-4-nonoxy-4-oxobut-2-enoic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
(Z)-4-nonoxy-4-oxobut-2-enoic acid has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that (Z)-4-nonoxy-4-oxobut-2-enoic acid can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and modulate the activity of enzymes involved in lipid metabolism. In vivo studies have shown that (Z)-4-nonoxy-4-oxobut-2-enoic acid can reduce inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-4-nonoxy-4-oxobut-2-enoic acid is its high purity and stability, which makes it a reliable reagent for laboratory experiments. Furthermore, (Z)-4-nonoxy-4-oxobut-2-enoic acid is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of (Z)-4-nonoxy-4-oxobut-2-enoic acid is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on (Z)-4-nonoxy-4-oxobut-2-enoic acid. One area of interest is the development of (Z)-4-nonoxy-4-oxobut-2-enoic acid-based materials with unique properties, such as self-healing and shape-memory materials. Another area of interest is the use of (Z)-4-nonoxy-4-oxobut-2-enoic acid as a plant growth regulator and pesticide, which could have significant implications for agriculture. Additionally, further research is needed to elucidate the mechanism of action of (Z)-4-nonoxy-4-oxobut-2-enoic acid and its potential applications in treating human diseases.
Méthodes De Synthèse
(Z)-4-nonoxy-4-oxobut-2-enoic acid can be synthesized through a multistep process starting from the commercially available 1,4-butanediol. The process involves oxidation, esterification, and Wittig reaction, and yields (Z)-4-nonoxy-4-oxobut-2-enoic acid with high purity and yield.
Applications De Recherche Scientifique
(Z)-4-nonoxy-4-oxobut-2-enoic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, (Z)-4-nonoxy-4-oxobut-2-enoic acid has been shown to exhibit anti-inflammatory and anticancer properties. In material science, (Z)-4-nonoxy-4-oxobut-2-enoic acid has been used to synthesize functional polymers and materials with unique properties. In agricultural science, (Z)-4-nonoxy-4-oxobut-2-enoic acid has been used as a plant growth regulator and pesticide.
Propriétés
Numéro CAS |
15420-84-5 |
|---|---|
Nom du produit |
(Z)-4-nonoxy-4-oxobut-2-enoic acid |
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
(Z)-4-nonoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H22O4/c1-2-3-4-5-6-7-8-11-17-13(16)10-9-12(14)15/h9-10H,2-8,11H2,1H3,(H,14,15)/b10-9- |
Clé InChI |
ZUWTZMUABDXFJW-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCCCOC(=O)/C=C\C(=O)O |
SMILES |
CCCCCCCCCOC(=O)C=CC(=O)O |
SMILES canonique |
CCCCCCCCCOC(=O)C=CC(=O)O |
Synonymes |
Maleic acid hydrogen 1-nonyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



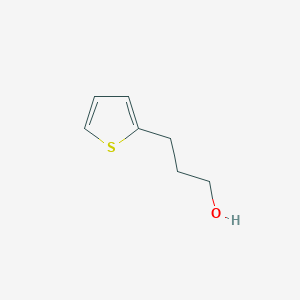

![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
